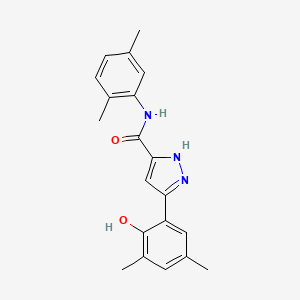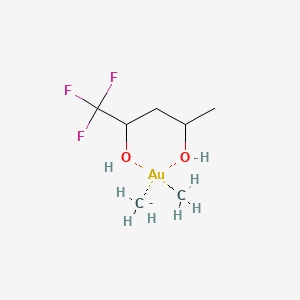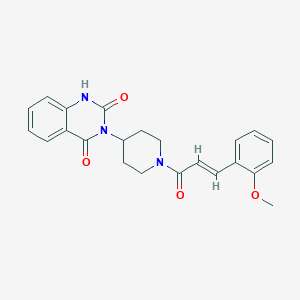![molecular formula C58H48N2O2 B14101698 (R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14101698.png)
(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is a complex organic compound characterized by its unique chiral structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring, binaphthyl groups, and benzyl substituents, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves several steps. The starting materials typically include cyclohexane-1,2-diamine and binaphthyl derivatives. The synthetic route often involves the following steps:
Formation of the Cyclohexane-1,2-diylbis(azanediyl) Intermediate: This step involves the reaction of cyclohexane-1,2-diamine with appropriate reagents to form the intermediate.
Coupling with Binaphthyl Derivatives: The intermediate is then coupled with binaphthyl derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of Benzyl Groups:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a component in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) include other chiral ligands and binaphthyl derivatives. Some examples are:
- (1R,2R)-1,2-Cyclohexanediylbis(methylene) dimethanesulfonate
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis (1-methylethenyl)-, [1S- (1α,2β,4β)]-
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) lies in its specific chiral configuration and the presence of both binaphthyl and benzyl groups, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C58H48N2O2 |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C58H48N2O2/c61-57-46(23-15-27-51(57)54-44(34-39-16-3-1-4-17-39)32-30-41-20-7-10-24-48(41)54)37-59-52-28-13-14-29-53(52)60-38-47-36-43-22-9-12-26-50(43)56(58(47)62)55-45(35-40-18-5-2-6-19-40)33-31-42-21-8-11-25-49(42)55/h1-12,15-27,30-33,36-38,52-53,61-62H,13-14,28-29,34-35H2/t52-,53-/m0/s1 |
InChI-Schlüssel |
LRQZQPHBBAQPHJ-BNLBYEDMSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14101645.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101658.png)


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101670.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14101673.png)


![(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid](/img/structure/B14101701.png)
![1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101705.png)
